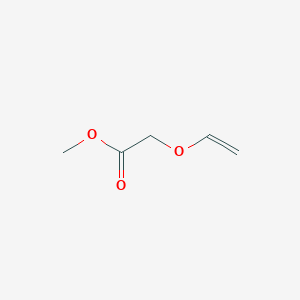
Methyl (ethenyloxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (ethenyloxy)acetate is a useful research compound. Its molecular formula is C5H8O3 and its molecular weight is 116.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl (ethenyloxy)acetate, also known as methyl acrylate, is an important compound in organic chemistry, particularly in the synthesis of various polymers and as a building block in the production of pharmaceuticals and agrochemicals. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other relevant pharmacological properties.
- Chemical Formula : C5H8O2
- Molecular Weight : 100.12 g/mol
- Structure : this compound features an ester functional group and a double bond, contributing to its reactivity and biological activity.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Studies have shown that it exhibits activity against a range of bacteria and fungi. For instance:
- Bacterial Inhibition : It has been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli, which are common pathogens in clinical settings. The minimum inhibitory concentration (MIC) values indicate effective concentrations for bacterial suppression.
| Bacteria | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
Anticancer Activity
Recent research has highlighted the potential of this compound as an anticancer agent. Its mechanism involves inducing apoptosis in cancer cells through various pathways:
- Cell Line Studies : In vitro studies using breast cancer cell lines such as MDA-MB-231 and MCF-7 have shown that treatment with this compound leads to significant cell death and reduced proliferation rates. The compound promotes apoptosis by upregulating pro-apoptotic proteins like BAX and downregulating anti-apoptotic proteins.
| Cell Line | IC50 (µM) | Apoptosis Induction |
|---|---|---|
| MDA-MB-231 | 25 | Yes |
| MCF-7 | 30 | Yes |
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to increased ROS levels that trigger apoptosis.
- Cell Cycle Arrest : It influences cell cycle regulatory proteins, causing arrest at various phases, particularly the G1 phase.
- Gene Expression Modulation : this compound alters the expression of genes involved in survival and apoptosis pathways.
Study on Anticancer Effects
In a study published in 2023, researchers evaluated the effects of this compound on breast cancer cell lines. The findings revealed:
- Inhibition of Colony Formation : Treated cells showed a marked reduction in colony-forming ability compared to untreated controls.
- Morphological Changes : Treated cells exhibited significant changes in morphology indicative of apoptosis, including chromatin condensation and nuclear fragmentation.
Antimicrobial Efficacy Assessment
Another study assessed the antimicrobial efficacy of this compound against various pathogens:
- Broad-Spectrum Activity : The compound displayed broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria.
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Bacillus cereus | 12 |
Properties
CAS No. |
102304-15-4 |
|---|---|
Molecular Formula |
C5H8O3 |
Molecular Weight |
116.11 g/mol |
IUPAC Name |
methyl 2-ethenoxyacetate |
InChI |
InChI=1S/C5H8O3/c1-3-8-4-5(6)7-2/h3H,1,4H2,2H3 |
InChI Key |
LQODOTZUMBVWPM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















